4-Methyl-1,3-diphenylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,3-diphenylimidazolidine is an organic compound belonging to the imidazolidine class It is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a methyl group at position 4 and phenyl groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-diphenylimidazolidine typically involves the reaction of benzylamine with benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired imidazolidine compound. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized imidazolidine compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,3-diphenylimidazolidine has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 4-Methyl-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding . The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
5,5-Diphenylimidazolidine-2,4-dione: Known for its biological activities and used in pharmaceutical applications.
1,3-Diphenylimidazolidine: Shares structural similarities but lacks the methyl group at position 4.
Uniqueness: 4-Methyl-1,3-diphenylimidazolidine is unique due to the presence of the methyl group at position 4, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazolidine derivatives and contributes to its specific properties and applications .
Eigenschaften
CAS-Nummer |
42164-31-8 |
---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
4-methyl-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C16H18N2/c1-14-12-17(15-8-4-2-5-9-15)13-18(14)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI-Schlüssel |
QPLBHSMQQDSTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CN1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.